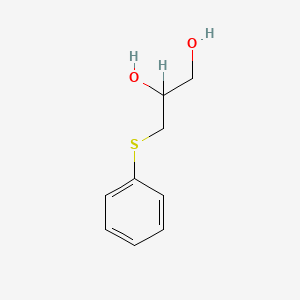![molecular formula C9H9NO3 B8796532 2-[(4-Nitrophenyl)methyl]oxirane CAS No. 49574-55-2](/img/structure/B8796532.png)
2-[(4-Nitrophenyl)methyl]oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Nitrophenyl)methyl]oxirane:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Nitrophenyl)methyl]oxirane typically involves the epoxidation of 1-allyl-4-nitrobenzene. One common method is as follows :
Starting Material: 1-allyl-4-nitrobenzene.
Reagent: m-Chloroperbenzoic acid (mCPBA).
Solvent: Anhydrous dichloromethane (DCM).
Conditions: The reaction mixture is cooled in an ice/water bath and stirred under an inert atmosphere (argon) for 5 minutes. mCPBA is then added, and the reaction is allowed to proceed at 0°C for 2 hours, followed by room temperature for 15 hours.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scales. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs .
化学反应分析
Types of Reactions: 2-[(4-Nitrophenyl)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These are common for oxiranes and can be catalyzed by acids, bases, or nucleophiles.
Substitution Reactions: The nitro group on the benzyl ring can undergo nucleophilic aromatic substitution, especially under reductive conditions.
Common Reagents and Conditions:
Acids and Bases: Used for catalyzing ring-opening reactions.
Nucleophiles: Such as amines and carboxylates, which attack the oxirane ring.
Reducing Agents: For the reduction of the nitro group to an amine.
Major Products:
β-Hydroxypropyl Esters: From ring-opening with carboxylic acids.
Amino Derivatives: From the reduction of the nitro group.
科学研究应用
2-[(4-Nitrophenyl)methyl]oxirane has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of bioactive molecules and pharmaceutical intermediates.
Materials Science: The compound is used in the development of polymers and resins, particularly in the creation of epoxy resins with specific properties.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
作用机制
The mechanism of action of 2-[(4-Nitrophenyl)methyl]oxirane primarily involves its reactivity as an epoxide. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. The nitro group on the benzyl ring can also participate in various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules .
相似化合物的比较
4-(4-Nitrobenzyl)pyridine: Shares the nitrobenzyl group but has a pyridine ring instead of an oxirane.
2-(4-Nitrophenyl)oxirane: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-[(4-Nitrophenyl)methyl]oxirane is unique due to the combination of its epoxide ring and nitrobenzyl group, which provides a distinct reactivity profile. This makes it particularly useful in synthetic organic chemistry for creating complex molecules and studying reaction mechanisms.
属性
CAS 编号 |
49574-55-2 |
|---|---|
分子式 |
C9H9NO3 |
分子量 |
179.17 g/mol |
IUPAC 名称 |
2-[(4-nitrophenyl)methyl]oxirane |
InChI |
InChI=1S/C9H9NO3/c11-10(12)8-3-1-7(2-4-8)5-9-6-13-9/h1-4,9H,5-6H2 |
InChI 键 |
CJVUNCSHJIZNJF-UHFFFAOYSA-N |
规范 SMILES |
C1C(O1)CC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-7-(pentan-3-yl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B8796449.png)

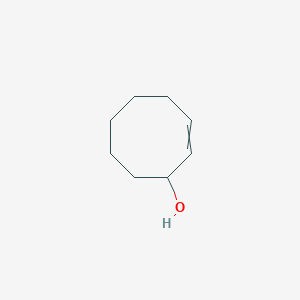
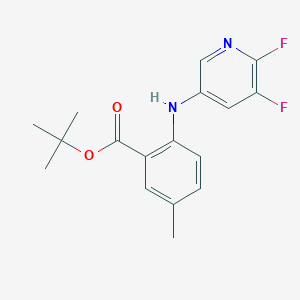
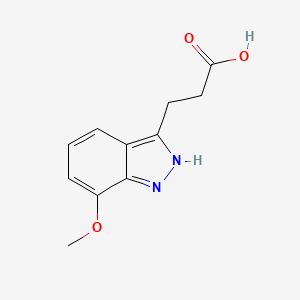
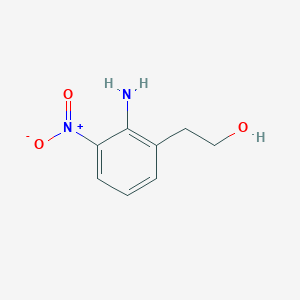
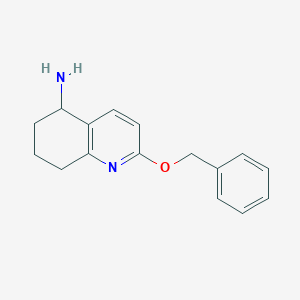
![Ethyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B8796502.png)
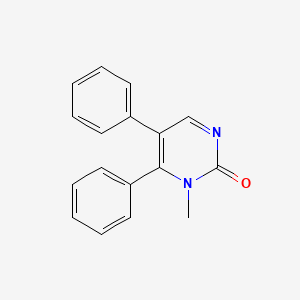
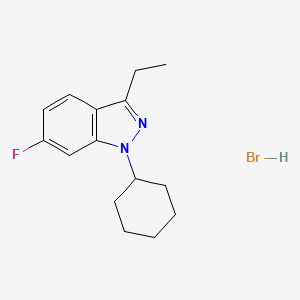
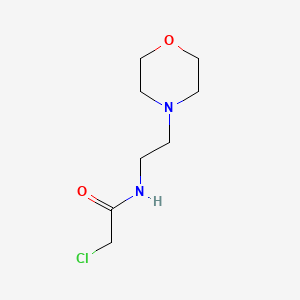
![3-[Boc(3,4-dimethoxyphenethyl)amino]-1-propanol](/img/structure/B8796538.png)
![2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, ethyl ester](/img/structure/B8796542.png)
